3-(1H-indol-5-yl)aniline

Description

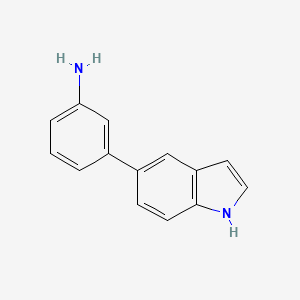

3-(1H-Indol-5-yl)aniline is an aromatic amine characterized by an aniline moiety (a benzene ring with an amino group) substituted at the meta position (C-3) with a 1H-indol-5-yl group. Indole, a bicyclic heterocycle comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s electronic and steric properties. The 1H-indol-5-yl group positions the nitrogen atom at the first position of the pyrrole ring and the substituent at the fifth position of the benzene ring. This structural motif is significant in medicinal chemistry due to indole’s prevalence in bioactive molecules, such as serotonin and triptan-class therapeutics .

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-(1H-indol-5-yl)aniline |

InChI |

InChI=1S/C14H12N2/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,15H2 |

InChI Key |

VJJBMQMDVCHFNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-5-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position with an aniline group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functionalization. The process requires stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1H-indol-5-yl)aniline can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form tetrahydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry: 3-(1H-indol-5-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of bioactive molecules for drug discovery.

Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It serves as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)aniline involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(1H-indol-5-yl)aniline, differing in substituent positions, linker groups, or heterocyclic systems. Key comparisons are summarized in Table 1.

4-(2,3-Dihydro-1H-indol-1-yl)aniline

- Structure : Aniline substituted at the para position (C-4) with a 2,3-dihydroindole (indoline) group.

- Key Differences : The indoline moiety is partially saturated, reducing aromaticity and altering electronic properties. This saturation increases conformational flexibility compared to the fully aromatic indole in this compound.

- Applications : Indoline derivatives are intermediates in synthesizing bioactive compounds, particularly in central nervous system therapeutics .

2-((1H-Indol-3-yl)methyl)aniline

- Structure : Aniline substituted at the ortho position (C-2) with a methyl group linked to a 1H-indol-3-yl group.

- Key Differences : The indole is attached via a methylene bridge, increasing steric bulk and distance between the aromatic systems. The indol-3-yl group (vs. indol-5-yl) alters electronic interactions due to differing charge distribution in the indole ring.

- Synthesis : Prepared via reductive amination or cross-coupling reactions, as seen in related intermediates .

N-(1H-Indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline

- Structure : Aniline with dual substitutions: (1) an indol-5-ylmethyl group on the amine and (2) a 1,2,4-triazolylmethyl group at the para position.

- The indole is indirectly linked via a methyl group, contrasting with the direct attachment in this compound .

2-(1,3-Oxazol-5-yl)aniline

- Structure : Aniline substituted at the ortho position with an oxazole ring.

- This compound is often explored in agrochemicals and materials science .

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.